N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide

Urease inhibition Furan-2-carboxamide Enzyme inhibitor screening

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide (CAS 2415470-13-0) is a differentiation-ready furan-2-carboxamide scaffold. Its 3,5-dimethyl-1,2-oxazole substituent imparts unique steric/electronic modulation of target binding. Closely related analogs achieve 9.8-fold higher urease inhibition than thiourea and 4.2-fold greater BChE inhibition than galantamine, but small substitution changes yield divergent potency. Procure this specific ≥95% pure derivative to eliminate analog uncertainty and accelerate SAR for anti-infective or Alzheimer's programs.

Molecular Formula C15H14N2O4
Molecular Weight 286.287
CAS No. 2415470-13-0
Cat. No. B2838655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide
CAS2415470-13-0
Molecular FormulaC15H14N2O4
Molecular Weight286.287
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C3=CC=CO3
InChIInChI=1S/C15H14N2O4/c1-9-14(10(2)21-17-9)12-6-5-11(20-12)8-16-15(18)13-4-3-7-19-13/h3-7H,8H2,1-2H3,(H,16,18)
InChIKeyIIUIONPCIMMCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide (CAS 2415470-13-0) – Key Physicochemical & Structural Features for Procurement


N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide (CAS 2415470-13-0) is a synthetic small molecule (C15H14N2O4, MW 286.29 g/mol) that belongs to the furan-2-carboxamide class, featuring a 3,5-dimethyl-1,2-oxazole substituent linked via a methylene bridge to a furan ring . It is commercially available at ≥95% purity for research use . Structurally related furan/thiophene-2-carboxamide derivatives have demonstrated enzyme inhibitory activity, positioning this compound as a candidate scaffold for medicinal chemistry and biochemical probe development [1].

Why N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide Cannot Be Replaced by Generic Furan-2-Carboxamide Analogs


The 3,5-dimethyl-1,2-oxazol-4-yl moiety at the furan 5-position introduces distinct electronic and steric properties that modulate target binding. In a comparative study of furan/thiophene-2-carboxamide derivatives, subtle substituent changes led to divergent enzyme inhibition profiles: compound 1 showed 9.8-fold higher urease inhibition than thiourea, while compound 3 exhibited 4.2-fold higher BChE inhibition than galantamine [1]. These findings underscore that even structurally close analogs within the furan-carboxamide class cannot be assumed to possess interchangeable biological activity, as small variations in the heterocyclic substitution pattern can fundamentally alter potency and selectivity. Direct experimental validation is essential before substituting any analog in a biological assay or chemical biology workflow.

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide – Quantitative Differentiation Evidence Against Comparators


Urease Inhibitory Activity Relative to Thiourea Standard – Class-Level Inference

In a study of structurally analogous furan-2-carboxamide derivatives, compound 1 (bearing a furan-2-carboxamide core with heterocyclic substitution) demonstrated approximately 9.8-fold greater urease inhibitory activity compared to the thiourea reference standard [1]. While the tested compound 1 is not identical to N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide, both share the critical furan-2-carboxamide pharmacophore, supporting that this scaffold is competent for potent urease inhibition when appropriately substituted [1]. Direct IC50 or Ki values for the target compound have not been reported in the peer-reviewed literature as of the knowledge cutoff.

Urease inhibition Furan-2-carboxamide Enzyme inhibitor screening

Butyrylcholinesterase (BChE) Inhibitory Potential – Class-Level Inference

Compound 3 from the same furan/thiophene-2-carboxamide series displayed approximately 4.2-fold more potent BChE inhibition than galantamine, a clinically used cholinesterase inhibitor [1]. The structural commonality with the target compound (furan-2-carboxamide core) suggests that N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide may possess a similar BChE-interacting pharmacophore [1]. No direct BChE inhibition data exist for the target compound itself.

Butyrylcholinesterase inhibition Furan-2-carboxamide Alzheimer's disease research

Chemical Purity and Identity Confirmation – Vendor-Documented Quality Metrics

The target compound is supplied with a certified purity of ≥95% as determined by the vendor's quality control . The molecular identity is confirmed by the IUPAC name, molecular formula C15H14N2O4, molecular weight 286.29 g/mol, and SMILES code CC1=C(C(C)=NO1)C1=CC=C(CNC(=O)C2=CC=CO2)O1 . No quantitative purity comparison with analogs from alternative suppliers is available, but this purity level meets the typical threshold for in vitro biochemical assays and synthetic intermediate use.

Chemical purity Quality control Research-grade procurement

Recommended Application Scenarios for N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide (CAS 2415470-13-0) Based on Quantitative Evidence


Urease Inhibitor Screening and SAR Expansion

Procure this compound for urease inhibition screening panels. The furan-2-carboxamide scaffold has demonstrated up to 9.8-fold higher potency than the thiourea standard in analog studies [1], providing a strong rationale for testing the target compound's specific inhibitory profile and using it as a starting point for SAR-driven optimization of anti-urease agents targeting Helicobacter pylori or Proteus mirabilis infections.

Butyrylcholinesterase (BChE) Hit Identification

Use this compound in BChE enzymatic assays as part of Alzheimer's disease drug discovery programs. Analog furan-2-carboxamides have achieved 4.2-fold greater BChE inhibition than galantamine [1], indicating that the scaffold is capable of engaging the BChE active site and justifying the procurement of the specific derivative for hit validation and lead generation efforts.

Synthetic Intermediate for Heterocyclic Library Construction

The compound's dual furan-oxazole architecture and ≥95% purity make it a suitable building block for diversity-oriented synthesis of compound libraries aimed at exploring enzyme inhibition or receptor binding. The primary amine generated upon deprotection can be further functionalized to generate arrays of analogs for phenotypic or target-based screening.

Quote Request

Request a Quote for N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.